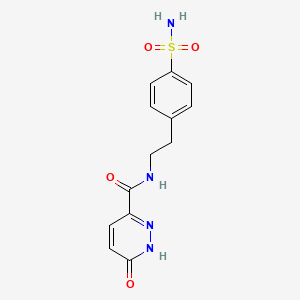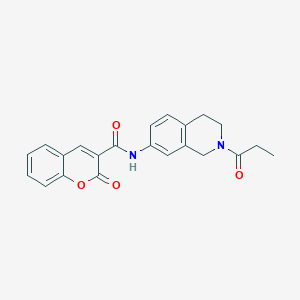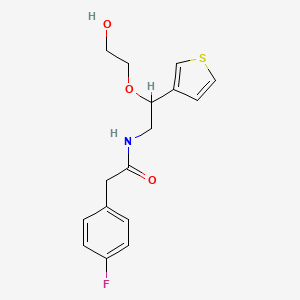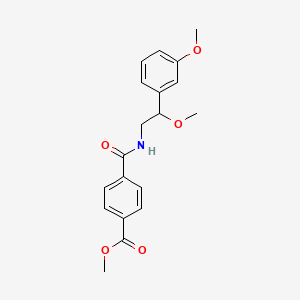
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(5-chloro-2-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(5-chloro-2-methylphenyl)oxamide, also known as AQ-RA 741, is a chemical compound that has been widely studied for its potential use in scientific research. The compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Scientific Research Applications
Synthesis and Reactivity
- Synthesis Techniques : Research has focused on novel synthesis methods for quinoline derivatives. For example, Lindahl et al. (2006) developed a new synthesis of the furo[3,2-c]quinolin-4(5H)-one heterocycle using a palladium-catalyzed cyclization method (Lindahl et al., 2006).
- Reactivity and Derivatization : Aleksandrov et al. (2020) explored the reactivity of quinoline derivatives, leading to various substituted products through electrophilic substitution reactions (Aleksandrov et al., 2020).
Antimicrobial and Antitubercular Activities
- Antimicrobial Properties : Kumar et al. (2014) synthesized a series of novel quinoline carboxamide derivatives and screened them for antimicrobial activity, finding significant antibacterial, antifungal, and antitubercular effects (Kumar et al., 2014).
- Antitubercular Evaluation : Kantevari et al. (2011) synthesized novel dihydro-6H-quinolin-5-ones and tested them for antitubercular activity, identifying several compounds with potent efficacy against Mycobacterium tuberculosis (Kantevari et al., 2011).
Biological and Pharmaceutical Applications
- Chemosensor Development : Park et al. (2015) developed a chemosensor using quinoline as a fluorophore for monitoring Zn2+ concentrations in living cells and aqueous solutions (Park et al., 2015).
- Antimalarial and Anticancer Agents : Werbel et al. (1986) explored the antimalarial activity of quinoline derivatives, finding compounds with significant potency against resistant strains of Plasmodium berghei (Werbel et al., 1986).
- CFTR Potentiator for Cystic Fibrosis : Hadida et al. (2014) discovered a novel CFTR potentiator quinolinone-3-carboxamide, which showed promise as a treatment for cystic fibrosis (Hadida et al., 2014).
Structural and Chemical Analysis
- Crystallographic Studies : Shishkina et al. (2018) conducted polymorphic modification studies on a quinoline derivative with diuretic properties, contributing to an understanding of the structural properties of these compounds (Shishkina et al., 2018).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(5-chloro-2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-12-5-7-15(21)10-17(12)23-20(27)19(26)22-16-8-6-14-4-3-9-24(13(2)25)18(14)11-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOCUQAMELPMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(5-chloro-2-methylphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide](/img/structure/B2580449.png)
![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)

![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2580462.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580465.png)
![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)
